Monensin, decyl ester

Ion-Selective Electrodes Sensor Development Electroanalytical Chemistry

Monensin, decyl ester (MDE) is a synthetic, neutral derivative of the polyether ionophore antibiotic monensin A, produced via esterification with decanol. Unlike its parent compound, which acts as an electroneutral Na+/H+ antiporter, MDE functions as an electrogenic carrier of monovalent cations across lipid bilayers.

Molecular Formula C46H82O11
Molecular Weight 811.1 g/mol
Cat. No. B12285939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonensin, decyl ester
Molecular FormulaC46H82O11
Molecular Weight811.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)C(C)C(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(CC)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)OC
InChIInChI=1S/C46H82O11/c1-11-13-14-15-16-17-18-19-24-52-42(49)34(8)39(51-10)33(7)40-32(6)35(48)27-45(55-40)23-22-43(9,57-45)37-20-21-44(12-2,54-37)41-30(4)26-36(53-41)38-29(3)25-31(5)46(50,28-47)56-38/h29-41,47-48,50H,11-28H2,1-10H3
InChIKeyJNPTWXLIOHMQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monensin, Decyl Ester: A Neutral Ionophore for Precision Ion-Selective Electrodes and Advanced Research


Monensin, decyl ester (MDE) is a synthetic, neutral derivative of the polyether ionophore antibiotic monensin A, produced via esterification with decanol [1]. Unlike its parent compound, which acts as an electroneutral Na+/H+ antiporter, MDE functions as an electrogenic carrier of monovalent cations across lipid bilayers [2]. This fundamental change in ion transport mechanism underpins its specialized utility in ion-selective electrode (ISE) development and other research applications, distinguishing it from both the parent antibiotic and other ester analogs [3].

Critical Differentiator of Monensin, Decyl Ester: Why Ionophores Are Not Interchangeable


The term 'ionophore' describes a diverse class of compounds, and selecting a 'monensin derivative' without specifying the ester is a high-risk proposition. Esterification fundamentally alters the physicochemical properties of monensin, most notably its solubility, mechanism of action, and selectivity [1]. For instance, while monensin's carboxylic acid group enables electroneutral exchange, its neutral esters, such as MDE, become electrogenic carriers [2]. Furthermore, the length of the ester chain significantly impacts lipophilicity and membrane compatibility. The decyl ester (XLogP3 ≈ 9) is a far more hydrophobic molecule than the parent compound or the methyl ester, directly influencing its partitioning into polymeric membranes for sensor applications. The evidence below demonstrates that MDE occupies a specific, non-substitutable performance niche defined by its unique selectivity profile and thermal stability in ion-sensing technologies [3].

Quantitative Evidence for Monensin, Decyl Ester (MDE) vs. Comparators in Ion-Selective Applications


Thermal Selectivity Stability: MDE vs. Monensin and MME in Sodium ISEs

In a direct head-to-head comparison, the thermal stability of sodium/potassium selectivity was evaluated for ISEs based on monensin, monensin methyl ester (MME), and monensin decyl ester (MDE). The monensin-based electrode showed a significant shift in selectivity (ΔlogK ≈ 0.5) as temperature increased from 20°C to 50°C. In contrast, electrodes based on the neutral esters, MME and MDE, exhibited a minimal change in selectivity over the same temperature range [1].

Ion-Selective Electrodes Sensor Development Electroanalytical Chemistry

Lipophilicity (LogP) as a Driver for Membrane Compatibility: MDE vs. Monensin

Esterification with a long-chain decanol group dramatically increases the lipophilicity of monensin. The calculated partition coefficient (XLogP3) for monensin decyl ester is approximately 9 , compared to an experimental logP of ~2.8-3.2 for monensin A [1]. This represents a difference of roughly 6 orders of magnitude in the octanol/water partition ratio.

Membrane Chemistry Drug Formulation Lipid Bilayer Interaction

In-Class Safety Margin: Monensin vs. Alternative Ionophores

While direct toxicity data for MDE is limited, class-level inference from comparative toxicology studies of ionophores is critical for understanding the safety profile of its parent scaffold. A review of chronic oral toxicity across species established a relative toxicity hierarchy based on No Observable Effect Levels (NOEL). Monensin was found to be more toxic than salinomycin, lasalocid, and narasin. Lasalocid was 5- to 10-fold less toxic to horses than monensin [1].

Veterinary Toxicology Animal Health Risk Assessment

High-Impact Applications of Monensin, Decyl Ester in Scientific Research and Sensor Technology


Development of Robust Sodium-Selective Electrodes for Variable-Temperature Analytics

For analytical laboratories or sensor manufacturers designing sodium-selective electrodes intended for field use or process monitoring where temperature control is imprecise, MDE is the superior ionophore. Its minimal change in Na+/K+ selectivity across a 30°C temperature range (20-50°C) ensures consistent, reliable measurements [1], unlike electrodes based on unmodified monensin which exhibit a significant selectivity shift.

Fabrication of Polymeric Membrane Sensors and Optodes

Due to its high lipophilicity (XLogP3 ≈ 9), MDE exhibits excellent compatibility with hydrophobic polymer matrices such as plasticized PVC, polyurethane, or silicone rubber . This property minimizes leaching of the ionophore into aqueous samples, thereby extending sensor lifetime and reducing signal drift, a common problem when using more hydrophilic ionophores.

Live-Cell Imaging of Sodium Flux with Fluorescent Nanosensors

MDE is a validated component in cutting-edge sodium nanosensors. These tools have been successfully deployed to monitor intracellular Na+-K+-Cl- cotransport activity in real-time within live C6 glioma cells [2]. This application leverages MDE's ability to function as a neutral carrier within a lipophilic nanosensor matrix, enabling non-invasive, high-resolution ion flux studies.

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